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Compound of Interest

Compound Name: NCT-504

Cat. No.: B15600999

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NCT-504, a selective allosteric inhibitor of
PIP4Ky, and other experimental compounds—Torin-1 and CKD-504—in the context of their
potential as therapeutic agents for Huntington's Disease (HD). The focus is on their efficacy in
promoting the clearance of mutant huntingtin (mHtt) protein, their mechanisms of action, and
their effects across various cell lines.

Executive Summary

Huntington's Disease is characterized by the accumulation of mHtt protein, leading to neuronal
dysfunction and death. A promising therapeutic strategy is the enhancement of cellular protein
degradation pathways, such as autophagy, to clear these toxic protein aggregates. NCT-504
has emerged as a novel compound that induces autophagy through the inhibition of PIP4Ky.
This guide compares the performance of NCT-504 with Torin-1, a well-established mTOR
inhibitor that also induces autophagy, and CKD-504, an HDACSG inhibitor with a distinct
mechanism for promoting mHtt clearance.

Comparative Performance Data

The following tables summarize the available quantitative data for NCT-504, Torin-1, and CKD-
504 across different cell lines. It is important to note that direct side-by-side comparisons in the
same study are limited; therefore, data has been compiled from various sources.
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Table 1: Efficacy in Mutant Huntingtin (mHtt) Reduction

Compound Cell Line Target Key Findings
Robust,
concentration-

NCT-504 PC12 GFP-Htt(exon1)-Q103 _
dependent reduction
of mHtt aggregates.[1]

Significant decrease

HEK293T GFP-Htt(exon1)-Q74 in mHtt aggregates at

2 uM.[1]
Dose-dependent
293A Wild-type Htt decrease in Htt

protein levels.[1]

Primary Cortical

Neurons

Htt(exon1)-Q72

Reduction of mHtt

levels.[1]

Patient Fibroblasts

Full-length mHtt

Reduction of full-
length mHtt.[1][2]

STHdhQ111 Striatal
Neurons

Full-length mHtt

Reduction of full-
length mHtt.[1][2]

Torin-1

Data on direct mHtt
reduction is not readily
available in the
searched literature.
Primarily studied for
its potent mTOR
inhibition and

autophagy induction.

CKD-504

YAC128 Neural Stem
Cells (NSCs)

mHtt

Dose-dependent
decrease of mHtt
protein at 0.1, 0.3, 1,
and 3 uM.[3]
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Table 2: Autophagy Induction

Compound Cell Line Assay Key Findings
Concentration-
dependent increase in

Autophagosome/Autol

NCT-504 293A ) autophagic flux (2.4
ysosome formation
MM, 4.8 uM, 10 pM,

20 pM, 40 pM).[1]

Enhanced rate of

Primary Cortical Dendra2-LC3 turnover
Dendra2-LC3 turnover
Neurons at 500 nM and 1 pM.
[1]
Concentration-
dependent increase in
autophagosome
_ Autophagosome/Autol )
Torin-1 HEK293T formation and

ysosome formation ]
autophagic flux (20

nM, 40 nM, 80 nM,
160 nM, 320 nM).[1]

] Potent inducer of
HelLa Autophagy Induction
autophagy.[4]

Mechanism is
primarily through
HDACS6 inhibition,
which is linked to
improving
CKD-504 - - microtubule-based
transport of
autophagosomes,
rather than direct
induction of

autophagy initiation.

Table 3: Cytotoxicity
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Compound Cell Line IC50

NCT-504 Patient Fibroblasts (Q45) Not toxic up to 10 uM.[1]

IC50 values determined for

Torin-1 Neuroblastoma (Kelly, IMR-32) o
growth inhibition.[3]

Reported to have low

CKD-504 o
cytotoxicity.[5]

Mechanism of Action & Signaling Pathways

NCT-504: PIP4Ky Inhibition and Autophagy Induction

NCT-504 is a selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type Il
gamma (PIP4KYy). Inhibition of PIP4Ky leads to an increase in autophagic flux, which is the rate
of degradation of cellular components by autophagy. This process facilitates the clearance of

aggregated mHitt protein.

Autophagic Flux
(Increased)

m_,lnhibits S |« Negatively Regulates

mHtt Degradation

Mutant Huntingtin
(mHtt)

Click to download full resolution via product page

Caption: NCT-504 inhibits PIP4Ky, leading to increased autophagic flux and subsequent

degradation of mutant huntingtin.
Torin-1: mTOR Inhibition and Autophagy Induction

Torin-1 is a potent ATP-competitive inhibitor of the mammalian target of rapamycin (nTOR), a
central regulator of cell growth and metabolism. By inhibiting both mTORC1 and mTORC2
complexes, Torin-1 mimics a state of nutrient starvation, which is a strong trigger for autophagy.
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Click to download full resolution via product page

Caption: Torin-1 inhibits MTORC1, a negative regulator of autophagy, thereby promoting the
degradation of mutant huntingtin.

CKD-504: HDACS®G Inhibition and Enhanced Protein Clearance

CKD-504 is a selective inhibitor of Histone Deacetylase 6 (HDACG6). HDACSG is a cytoplasmic
enzyme that deacetylates a-tubulin, a key component of microtubules. Inhibition of HDAC6
leads to hyperacetylation of a-tubulin, which enhances microtubule-based transport. This
improved transport is thought to facilitate the trafficking of autophagosomes and misfolded
protein aggregates, like mHtt, to lysosomes for degradation.

Acetylated Enhances Microtubule-based Facilitates

mHitt Clearance

a-tubulin Transport

Click to download full resolution via product page

Caption: CKD-504 inhibits HDACSG, leading to increased a-tubulin acetylation and enhanced
microtubule transport, which facilitates mutant huntingtin clearance.

Experimental Protocols

1. Mutant Huntingtin (mHtt) Quantification (TR-FRET Assay)

This assay quantitatively measures the levels of soluble mHtt in cell lysates. It utilizes a pair of
antibodies, one specific for the N-terminal region of the huntingtin protein and another that
recognizes the expanded polyglutamine tract characteristic of the mutant form. These
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antibodies are labeled with a donor (e.g., terbium cryptate) and an acceptor (e.g., d2)
fluorophore. When both antibodies bind to the same mHtt molecule, they are brought into close
proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
The resulting signal is proportional to the concentration of mHtt.
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Click to download full resolution via product page
Caption: Workflow for the quantification of mutant huntingtin using a TR-FRET assay.
2. Autophagic Flux Measurement (Dendra2-LC3 Assay)

This method allows for the dynamic measurement of autophagic flux in living cells. Cells are
engineered to express LC3 protein fused to the photoconvertible fluorescent protein Dendra2.
Dendra2 initially fluoresces green. Upon exposure to a brief pulse of 405 nm light, it irreversibly
photoconverts to a red fluorescent form. Since LC3 is degraded in autolysosomes, the rate of
disappearance of the red fluorescent signal over time is a direct measure of autophagic flux.
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Caption: Workflow for measuring autophagic flux using the Dendra2-LC3 photoconversion
assay.

Conclusions

NCT-504 represents a promising therapeutic candidate for Huntington's Disease by targeting a
novel pathway for autophagy induction. Its ability to reduce mHitt levels has been demonstrated
in a variety of relevant cell models, including patient-derived cells.

e Comparison with Torin-1: While both NCT-504 and Torin-1 induce autophagy, they act on
different upstream regulators. Torin-1 is a potent, well-characterized mTOR inhibitor, but its
broad effects on cell growth and proliferation may present challenges for long-term
therapeutic use. NCT-504's more specific mechanism of action through PIP4KYy inhibition
might offer a more targeted therapeutic window.

o Comparison with CKD-504: CKD-504 offers an alternative, complementary strategy by
enhancing the transport and clearance of misfolded proteins. Its mechanism does not
directly induce autophagy but rather facilitates the later stages of the degradation process. A
combination therapy involving an autophagy inducer like NCT-504 and a clearance facilitator
like CKD-504 could be a powerful future approach.

Further preclinical studies, including in vivo efficacy and safety assessments, are necessary to
fully elucidate the therapeutic potential of NCT-504 and to directly compare its performance
against these and other emerging therapeutic strategies for Huntington's Disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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different-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10068348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10068348/
https://www.medchemexpress.com/Torin-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9001154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9001154/
https://www.benchchem.com/product/b15600999#cross-validation-of-nct-504-results-in-different-cell-lines
https://www.benchchem.com/product/b15600999#cross-validation-of-nct-504-results-in-different-cell-lines
https://www.benchchem.com/product/b15600999#cross-validation-of-nct-504-results-in-different-cell-lines
https://www.benchchem.com/product/b15600999#cross-validation-of-nct-504-results-in-different-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15600999?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

